2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde
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Overview
Description
2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is an organic compound that features a benzaldehyde core substituted with two methyl groups at the 2 and 5 positions and a piperidine ring at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the benzaldehyde carbonyl carbon, followed by dehydration to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-(piperidin-1-YL)benzoic acid.
Reduction: 2,5-Dimethyl-4-(piperidin-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde in biological systems involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar structure but lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylbenzaldehyde: Lacks the piperidine ring.
Piperidine: Lacks the benzaldehyde core and methyl groups
Uniqueness
2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde is unique due to the combination of the benzaldehyde core, piperidine ring, and methyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2,5-dimethyl-4-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C14H19NO/c1-11-9-14(12(2)8-13(11)10-16)15-6-4-3-5-7-15/h8-10H,3-7H2,1-2H3 |
InChI Key |
XYDHOMCFZVOMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCCCC2)C)C=O |
Origin of Product |
United States |
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